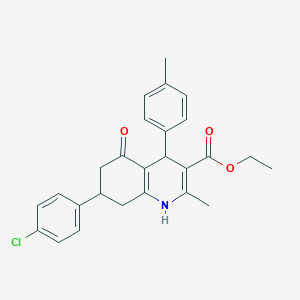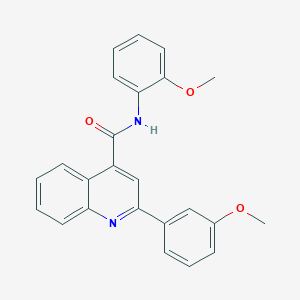
2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a naphthyl group, and a chlorothienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Chlorothienyl Moiety: The chlorothienyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorothiophene boronic acid derivative and the quinoline-naphthyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorothienyl moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted chlorothienyl derivatives
Applications De Recherche Scientifique
2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(5-chlorothien-2-yl)-2′-deoxyuridine: A nucleoside analogue with antiviral properties.
5-(2-halogenovinyl)-2′-deoxyuridines: Compounds with strong activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).
Uniqueness
2-(5-CHLORO-2-THIENYL)-N~4~-(1-NAPHTHYL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core, naphthyl group, and chlorothienyl moiety
Propriétés
Formule moléculaire |
C24H15ClN2OS |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
2-(5-chlorothiophen-2-yl)-N-naphthalen-1-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H15ClN2OS/c25-23-13-12-22(29-23)21-14-18(17-9-3-4-10-20(17)26-21)24(28)27-19-11-5-7-15-6-1-2-8-16(15)19/h1-14H,(H,27,28) |
Clé InChI |
UEMGBYFVIKQJLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3-{3-Nitrophenyl}acryloyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332908.png)


![Methyl 2-({5-chloro-2-nitrobenzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332915.png)
![1-[3-(4-Fluorophenyl)acryloyl]-3,5-dimethylpiperidine](/img/structure/B332916.png)
![2-Phenoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B332917.png)
![4-[(4-{4-Nitrophenyl}-1-piperazinyl)carbonyl]-2-(4-methoxyphenyl)-3-methylquinoline](/img/structure/B332918.png)
